molecular formula C24H25N3O4S2 B10808887 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B10808887
M. Wt: 483.6 g/mol
InChI Key: KCLAFOYALYPGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a quinoline ring system linked to a sulfonamide and a benzothiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Quinoline Ring : Utilizing the Skraup synthesis method.
  • Introduction of the Sulfonyl Group : Reacting the quinoline derivative with sulfonyl chloride.
  • Attachment of the Benzothiazole Moiety : Finalizing the structure through acylation with benzoyl chloride.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit promising anticancer activities. For instance, derivatives with structural similarities have shown IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines, demonstrating significant cytotoxicity while maintaining lower toxicity in normal cells (IC50 values of 38.77–66.22 μM) .

Table 1: Cytotoxicity of Related Compounds

CompoundCancer Cell Line IC50 (μM)Normal Cell Line IC50 (μM)
Compound A3.5838.77
Compound B15.3666.22
Compound C0.071 (BRAF)-
Compound D0.194 (VEGFR-2)-

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer progression:

  • Enzyme Inhibition : The compound may bind to active sites or allosteric sites on enzymes such as BRAF and VEGFR-2, leading to reduced activity and subsequent cell cycle arrest.
  • Apoptosis Induction : Studies have shown that treatment with related compounds can lead to increased apoptosis in cancer cells, with significant rises in apoptotic markers observed .

Case Studies

In one notable study involving a related benzothiazole compound, researchers observed a marked increase in apoptosis rates after treatment with the compound for 24 hours. The proportion of apoptotic cells rose from 0.89% in untreated controls to 37.83% in treated groups . This highlights the potential for these compounds in therapeutic applications targeting cancer.

Properties

Molecular Formula

C24H25N3O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C24H25N3O4S2/c1-31-20-13-12-17(23(28)26-24-25-18-9-3-5-11-21(18)32-24)15-22(20)33(29,30)27-14-6-8-16-7-2-4-10-19(16)27/h2,4,7,10,12-13,15H,3,5-6,8-9,11,14H2,1H3,(H,25,26,28)

InChI Key

KCLAFOYALYPGSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)S(=O)(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.